molecular formula C16H14N2OS B2948921 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide CAS No. 313662-39-4

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide

Cat. No.: B2948921
CAS No.: 313662-39-4
M. Wt: 282.36
InChI Key: XYTVOTKVSUQRQF-UHFFFAOYSA-N
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Description

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide is a sulfur-containing heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and an acetamide moiety at position 2. The phenyl group in the acetamide side chain enhances lipophilicity and modulates binding interactions with biological targets. This compound has garnered attention for its antiproliferative activity against cancer cell lines, particularly human breast adenocarcinoma (MCF7), with proposed mechanisms involving tyrosine kinase receptor inhibition via competitive binding at ATP recognition sites .

Synthetic routes typically involve:

Cyclopentanone condensation with malononitrile and sulfur to form the thiophene scaffold .

Subsequent functionalization via chloroacetylation or coupling with sulfonamide/aryl moieties .

Its structural uniqueness lies in the fusion of a cyclopentane ring with a thiophene ring, creating a rigid, planar system that enhances target affinity compared to non-fused analogs.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-10-13-12-7-4-8-14(12)20-16(13)18-15(19)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTVOTKVSUQRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for signal transduction pathways. The compound’s interaction with these enzymes often involves binding to the active site, thereby modulating the enzyme’s activity and affecting downstream signaling processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in vitro or in vivo can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation or induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, thereby influencing cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific transporters, leading to its accumulation in the cytoplasm or other organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N2OS
  • Molecular Weight : 244.31 g/mol
  • CAS Number : 924099-53-6

Structural Representation

The structural formula can be represented as follows:

N 3 cyano 5 6 dihydro 4H cyclopenta b thiophen 2 yl 2 phenylacetamide\text{N 3 cyano 5 6 dihydro 4H cyclopenta b thiophen 2 yl 2 phenylacetamide}

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have shown that compounds similar to this structure exhibit significant antitumor properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .
  • Anticonvulsant Effects : The compound has been evaluated for its potential anticonvulsant activity, demonstrating efficacy in animal models of epilepsy .
  • CNS Activity : It has been noted for its central nervous system (CNS) effects, suggesting a role in the management of neurological disorders .

Case Studies and Research Findings

  • Antitumor Studies : A study involving derivatives of cyclopenta[b]thiophene demonstrated that modifications to the structure could enhance antitumor efficacy. For instance, the introduction of various substituents on the thiophene ring showed varied activity against different cancer cell lines .
  • Anticonvulsant Evaluation : In a controlled study, this compound was administered to rats with induced seizures. Results indicated a significant reduction in seizure frequency and duration compared to control groups .
  • Mechanistic Insights : The compound's mechanism involves modulation of neurotransmitter systems and ion channels, particularly influencing GABAergic and glutamatergic pathways, which are crucial in seizure activity .

Comparative Biological Data

Activity TypeEfficacy LevelReference
AntitumorHigh
AnticonvulsantModerate
CNS ActivityModerate

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity:
    • Studies have indicated that derivatives of cyclopenta[b]thiophene compounds exhibit significant anticancer properties. The compound's structural features may enhance its interaction with biological targets involved in cancer cell proliferation.
    • Case Study: A recent investigation demonstrated that modifications to the cyclopenta[b]thiophene scaffold could lead to compounds with improved selectivity towards cancer cells, minimizing toxicity to normal cells.
  • Antimicrobial Properties:
    • The compound has shown potential as an antimicrobial agent. Research indicates that the thiophene ring contributes to its ability to disrupt bacterial cell membranes.
    • Data Table: Antimicrobial Activity of Related Compounds
    Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli32 µg/mL
    Compound BS. aureus16 µg/mL
    N-(3-cyano...)P. aeruginosa8 µg/mL
  • Neuroprotective Effects:
    • Emerging research suggests that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.
    • Case Study: In vitro studies on neuronal cell lines have shown that the compound can reduce oxidative stress-induced apoptosis, indicating a protective mechanism against neurotoxicity.

Synthetic Applications

  • Synthesis of Novel Derivatives:
    • The unique structure of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide allows for the synthesis of various derivatives that can be tailored for specific biological activities.
    • Example Reaction: N 3 cyano 5 6 dihydro 4H cyclopenta b thiophen 2 yl 2 phenylacetamide+ReagentDerivative\text{N 3 cyano 5 6 dihydro 4H cyclopenta b thiophen 2 yl 2 phenylacetamide}+\text{Reagent}\rightarrow \text{Derivative}

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Findings from Comparative Studies

Potency Against MCF7 Cells: The parent compound and Compound 24 exhibit comparable potency (IC₅₀ ~30 nM), outperforming Compound 25 (IC₅₀ 38.7 nM). This suggests that sulfamoylpyrimidine substituents (as in Compound 24) enhance target engagement compared to triazine-phenol systems .

Role of Substituents: Chloroacetamide derivatives (e.g., 2-Chloro-N-(3-cyano...) acetamide) serve as synthetic intermediates but lack direct antiproliferative activity, emphasizing the necessity of aryl/sulfonamide groups for efficacy . Phenylacetamide vs.

Heterocyclic Modifications :

  • Replacement of the thiophene core with thiazole (e.g., CAS 923774-01-0) abolishes activity, underscoring the importance of the cyclopenta[b]thiophene scaffold in maintaining conformational rigidity and target affinity .

Mechanism of Action and Selectivity

  • The parent compound and its analogs mimic gefitinib and dasatinib by competitively inhibiting ATP binding to tyrosine kinase receptors, a mechanism validated via molecular docking studies .
  • Sulfonamide-containing derivatives (e.g., Compound 24) exhibit enhanced solubility and hydrogen-bonding capacity, improving pharmacokinetic profiles compared to non-sulfonamide analogs .

Q & A

Basic: What synthetic methodologies are reported for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide and its derivatives?

Answer:
The synthesis typically involves condensation reactions between cyclopenta[b]thiophene precursors and phenylacetamide derivatives. For example:

  • Stepwise synthesis : Reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with activated phenylacetic acid derivatives under reflux in 1,4-dioxane or ethanol, catalyzed by piperidine or glacial acetic acid .
  • Purification : Crude products are triturated with ethanol or recrystallized from 1,4-dioxane. Purity is confirmed via TLC (hexane:ethyl acetate, 9:1) and NMR spectroscopy .

Basic: What in vitro biological activities have been demonstrated for this compound?

Answer:
The compound exhibits potent antiproliferative activity against human breast adenocarcinoma (MCF7) with an IC50 of 30.8 nM . Mechanistically, it inhibits ATP-binding sites of tyrosine kinase receptors, mimicking drugs like gefitinib . Activity is measured via MTT assays, with dose-response curves analyzed using GraphPad Prism .

Advanced: How does molecular docking explain the interaction between this compound and bacterial ligase enzymes?

Answer:
Molecular docking (using AutoDock Vina or similar tools) reveals that the compound binds to the MurF protein (PDB ID: 2AM2) with key interactions:

  • The 3-cyano group forms hydrogen bonds with isoleucine and tyrosine residues.
  • The thiophene ring engages in π-alkyl interactions with valine and leucine.
    Docking scores (ΔG ≈ -9.2 kcal/mol) suggest strong affinity, validated by RMSD clustering analysis .

Advanced: What analytical techniques are recommended for characterizing this compound's purity and structural integrity?

Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) confirm substituent positions (e.g., δ 7.8 ppm for cyano-thiophene protons) .
  • HRMS : High-resolution mass spectrometry (ESI+) verifies molecular weight (e.g., [M+H]<sup>+</sup> = 273.31) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Intermediate: What structure-activity relationship (SAR) insights exist for modifications on the phenylacetamide moiety?

Answer:

  • Electron-withdrawing groups (e.g., -NO2 at the para position) enhance tyrosine kinase inhibition (IC50 ↓ by 40%).
  • Bulkier substituents (e.g., pyrimidine sulfonamide) reduce cellular permeability, lowering efficacy (IC50 ↑ to 85 nM) .
  • SAR studies use comparative molecular field analysis (CoMFA) to optimize logP values (target range: 2.5–3.5) .

Advanced: How do solvent effects influence the compound's electronic properties in computational modeling?

Answer:
The Polarizable Continuum Model (PCM) in Gaussian 09 accounts for solvent dielectric effects (ε = 78.4 for water). Solvation free energy calculations (ΔGsolv ≈ -15 kcal/mol) indicate improved stabilization of the thiophene ring in polar solvents, aligning with experimental solubility trends .

Intermediate: What crystallization strategies have been employed for X-ray analysis of related thiophene derivatives?

Answer:

  • Slow evaporation : Dissolve in DCM:hexane (1:3), evaporate at 4°C to obtain single crystals .
  • SHELXL refinement : Data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) with R1 < 0.05 for high-resolution datasets .
  • Twinned crystals : Use TWINABS for data scaling and HKL-3000 for integration .

Advanced: What contradictory findings exist regarding its mechanism of action in different cancer cell lines?

Answer:
While MCF7 inhibition is attributed to tyrosine kinase blockade, preliminary data in HCT116 colorectal cells suggest PARP-1 inhibition (IC50 = 45 nM) via fluorescence polarization assays. This dual activity necessitates pathway-specific siRNA knockdown experiments to resolve mechanistic ambiguity .

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